molecular formula C9H11ClN2O B11730329 2-(3-Amino-4-methoxyphenyl)acetonitrile hydrochloride

2-(3-Amino-4-methoxyphenyl)acetonitrile hydrochloride

Cat. No.: B11730329
M. Wt: 198.65 g/mol
InChI Key: HIJRRRFSASERRD-UHFFFAOYSA-N
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Description

2-(3-Amino-4-methoxyphenyl)acetonitrile hydrochloride is an organic compound with the molecular formula C9H11ClN2O. It is a derivative of acetonitrile and features an amino group and a methoxy group attached to a phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-methoxyphenyl)acetonitrile hydrochloride typically involves the reaction of 3-amino-4-methoxybenzaldehyde with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of acetonitrile to the aldehyde group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-methoxyphenyl)acetonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while condensation reactions can produce imines or Schiff bases.

Scientific Research Applications

2-(3-Amino-4-methoxyphenyl)acetonitrile hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to create various complex molecules.

    Biology: It is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-methoxyphenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Amino-4-methoxyphenyl)acetonitrile hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-(3-amino-4-methoxyphenyl)acetonitrile;hydrochloride

InChI

InChI=1S/C9H10N2O.ClH/c1-12-9-3-2-7(4-5-10)6-8(9)11;/h2-3,6H,4,11H2,1H3;1H

InChI Key

HIJRRRFSASERRD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)N.Cl

Origin of Product

United States

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